1-Methyl-1H-indol-5-yl dimethylsulfamate
Description
1-Methyl-1H-indol-5-yl dimethylsulfamate is a sulfamate derivative of the indole scaffold, characterized by a methyl group at the 1-position of the indole ring and a dimethylsulfamate group at the 5-position. For instance, related compounds such as (1-Methyl-1H-indol-5-yl)methanol (C10H11NO, MW 161.20) and 1-Methyl-1H-indole-5-sulfonyl chloride (C9H8ClNO2S) highlight the versatility of the 1-methylindole core in functionalization reactions .
Synthetic routes for similar indole derivatives often involve boronic acid coupling (e.g., rhodium-catalyzed reactions with (1-methyl-1H-indol-5-yl)boronic acid) or cyclization strategies like Diels-Alder and Mannich reactions . Structural characterization typically employs NMR, IR, and mass spectrometry, as demonstrated for analogs such as 2-(1-methyl-1H-indol-5-yl)-1,3,2-benzoxazaborininone .
Pharmacologically, sulfamate and sulfonamide groups are associated with receptor modulation.
Properties
Molecular Formula |
C11H14N2O3S |
|---|---|
Molecular Weight |
254.31 g/mol |
IUPAC Name |
(1-methylindol-5-yl) N,N-dimethylsulfamate |
InChI |
InChI=1S/C11H14N2O3S/c1-12(2)17(14,15)16-10-4-5-11-9(8-10)6-7-13(11)3/h4-8H,1-3H3 |
InChI Key |
SFKPPSXGZHLZQN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)OS(=O)(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Methyl-1H-indol-5-yl dimethylsulfamate typically involves the reaction of 1-methylindole with dimethylsulfamoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Methyl-1H-indol-5-yl dimethylsulfamate undergoes various chemical reactions, including:
Scientific Research Applications
1-Methyl-1H-indol-5-yl dimethylsulfamate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-1H-indol-5-yl dimethylsulfamate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in target organisms . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with DNA replication and protein synthesis .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- GR-43175X incorporates a 3-(2-dimethylaminoethyl) group, which enhances its 5-HT1 receptor binding affinity compared to simpler sulfonamides. The dimethylsulfamate group in the target compound may offer improved metabolic stability over sulfonamides due to reduced hydrolysis susceptibility .
Physicochemical Properties
- Sulfamates generally exhibit lower acidity (pKa ~10–12) than sulfonamides (pKa ~8–10), influencing membrane permeability and protein binding .
Biological Activity
1-Methyl-1H-indol-5-yl dimethylsulfamate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
1-Methyl-1H-indol-5-yl dimethylsulfamate can be described by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C10H12N2O3S |
| Molecular Weight | 240.28 g/mol |
| IUPAC Name | 1-Methyl-1H-indole-5-sulfamate |
| SMILES | CC1=CNC2=C(C=C(C=C2)C(=C1)N)C(=O)O |
The biological activity of 1-Methyl-1H-indol-5-yl dimethylsulfamate is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may inhibit specific enzyme activities or modulate receptor functions by binding to their active sites. This mechanism is crucial for its potential therapeutic applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of indole derivatives, including 1-Methyl-1H-indol-5-yl dimethylsulfamate. For instance, related compounds have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. A study indicated that indole derivatives exhibit minimum inhibitory concentrations (MIC) as low as 16 µg/mL against MRSA, suggesting that structural modifications can enhance their efficacy against resistant strains .
Antimalarial Potential
Molecular docking studies have been conducted to evaluate the antimalarial potential of compounds derived from indole structures, including those synthesized using dimethyl sulfate. For example, a derivative, (2E)-1-(1-methyl-1H-indol-3-yl)-3-phenyl-prop-2-en-one, was synthesized and tested for its interaction with Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS), showing promising results in inhibiting this critical enzyme involved in parasite metabolism .
Case Studies and Research Findings
Several studies have explored the biological activity of indole derivatives:
- Antimicrobial Activity : A comprehensive screening of various indole-imidazole compounds revealed significant antimicrobial properties against MRSA and fungi such as Cryptococcus neoformans. Compounds with specific substitutions exhibited MIC values as low as ≤0.25 µg/mL without cytotoxic effects .
- Antimalarial Activity : The synthesis and evaluation of (2E)-1-(1-methyl-1H-indol-3-yl)-3-phenyl-prop-2-en-one demonstrated effective inhibition of PfDHFR-TS with a yield of 41.55% during synthesis. This indicates the potential for developing new antimalarial agents based on indole scaffolds .
- Cytotoxicity Studies : Evaluations of cytotoxicity against human embryonic kidney cells (HEK293) showed that many active compounds did not exhibit hemolytic activity at therapeutic doses, making them suitable candidates for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
